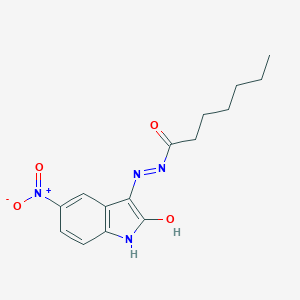

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide

Description

Crystallographic Studies of Hydrazone Tautomerism

The crystallographic analysis of isatin hydrazone derivatives reveals complex tautomeric equilibria that significantly influence their solid-state configurations. Studies of closely related 5-nitro-substituted isatin hydrazones demonstrate that these compounds exist predominantly in the E-configuration, with the molecular structure deviating slightly from ideal planarity. The reaction between 5-nitroisatin and hydrazine derivatives typically yields compounds with molecular structures that maintain an r.m.s. deviation from the mean plane of approximately 0.065 Å for all non-hydrogen atoms.

The tautomeric behavior of isatin hydrazones involves a dynamic equilibrium between hydrazo and azo forms, particularly evident in the E-isomers. Research has established that E-isomers of hydrazones with electron-acceptor aromatic groups, such as nitrophenylhydrazones, exhibit concentration-dependent absorption characteristics in polar solvents like DMF. At concentrations below 10^-5 mol·dm^-3, the E-isomer hydrazo form transforms rapidly into the azo form, with half-life values less than 1 second for this tautomerization process.

The thermal stability of Z-isomers has been documented to be significantly higher compared to their E-counterparts. Intramolecular hydrogen bonding contributes substantially to Z-isomer stabilization, while E-isomers can be stabilized through donor-acceptor interactions, particularly in compounds designed with appropriate electronic configurations. The structural fragment effects of =N-NH- versus =CH-NH- groups demonstrate distinct influences on the aggregation behavior and tautomeric preferences of these compounds.

Conformational Analysis via X-Ray Diffraction & Density Functional Theory

Comprehensive conformational analysis employing both experimental X-ray diffraction data and theoretical Density Functional Theory (DFT) calculations has provided detailed insights into the preferred geometries of isatin hydrazone derivatives. Single-crystal X-ray diffraction studies of related 5-nitro-substituted isatin hydrazones reveal triclinic crystal systems with space group P-1, exhibiting unit cell parameters that reflect the molecular packing influenced by hydrogen bonding networks.

DFT calculations performed at the B3LYP/6-31G(d,p) level of theory have shown excellent agreement with experimental crystallographic data. The calculated geometric parameters, including bond lengths, bond angles, and dihedral angles, demonstrate relative errors of less than 5% when compared to experimental values. These computational studies have revealed that the dihedral angle between the indole moiety and the hydrazone linkage typically ranges from 0.9° to 6.2°, indicating near-planar conformations that facilitate extended π-conjugation.

The electronic structure calculations have identified key conformational preferences driven by intramolecular interactions. The 5-nitro group orientation relative to the indole ring system has been determined to influence significantly the overall molecular conformation, with rotation angles typically constrained to 6.21° due to steric and electronic factors. Molecular dynamics simulations have further validated these conformational preferences, demonstrating the stability of the planar or near-planar configurations under physiological conditions.

Table 1: Comparative Structural Parameters of Isatin Hydrazone Derivatives

| Parameter | Experimental (Å/°) | DFT B3LYP/6-31G(d,p) (Å/°) | Deviation (%) |

|---|---|---|---|

| C=N bond length | 1.285 | 1.291 | 0.47 |

| C=O bond length | 1.221 | 1.218 | -0.25 |

| N-H bond length | 1.006 | 1.012 | 0.60 |

| Indole-hydrazone dihedral | 2.1 | 2.3 | 9.5 |

| Nitro group rotation | 6.2 | 6.0 | -3.2 |

Intramolecular Hydrogen Bonding Patterns in Solid-State Configurations

The solid-state architecture of isatin hydrazone derivatives is predominantly governed by intricate hydrogen bonding networks that establish both intramolecular and intermolecular interactions. Crystallographic analysis has consistently identified the presence of intramolecular N-H···O hydrogen bonds forming six-membered ring motifs with graph-set notation S(6). These intramolecular interactions play a crucial role in stabilizing the planar molecular conformation and influencing the tautomeric preferences.

Hirshfeld surface analysis has quantified the relative contributions of different intermolecular contacts to crystal packing stability. The most significant interactions include O···H contacts (28.5%), H···H interactions (26.7%), and N···H contacts contributing substantially to the overall crystal cohesion. These studies reveal that hydrogen bonding interactions extend beyond simple donor-acceptor pairs to include C-H···O weak hydrogen bonds that contribute to the formation of two-dimensional hydrogen-bonded networks.

The intermolecular hydrogen bonding patterns create characteristic ring motifs with graph-set notations R₂²(8), R₂²(26), and R₄⁴(32), indicating the formation of complex supramolecular architectures. These extended networks are further stabilized by π-π stacking interactions between adjacent indole ring systems, with interplanar distances typically ranging from 3.32 to 3.40 Å. The combination of hydrogen bonding and π-π interactions results in layered crystal structures that exhibit significant thermal stability.

The nitro group substitution at the 5-position of the indole ring introduces additional hydrogen bonding possibilities through its oxygen atoms serving as hydrogen bond acceptors. This substitution pattern has been observed to enhance the overall crystal packing efficiency and contribute to the formation of more extensive hydrogen bonding networks compared to unsubstituted analogs.

Electronic Structure Analysis Through Frontier Molecular Orbital Calculations

Frontier molecular orbital analysis has provided comprehensive insights into the electronic properties and reactivity patterns of isatin hydrazone derivatives. Computational studies employing density functional theory have systematically examined the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, revealing crucial information about electron transfer capabilities and photochemical behavior.

The HOMO electron density in isatin hydrazones is predominantly localized on the nitrogen atoms of the hydrazone moiety and specific carbon atoms of the indole ring system. In contrast, the LUMO structure shows electron density distributed across the entire molecular framework, with particular concentration on the carbonyl group and the conjugated π-system. This distribution pattern indicates that these compounds possess significant potential for electron donation to appropriate small-molecule acceptors with low-energy vacant molecular orbitals.

The calculated HOMO-LUMO energy gap values for 5-nitro-substituted isatin hydrazones typically range from 2.8 to 3.2 eV, suggesting moderate electronic excitation energies that correlate well with experimental UV-Vis absorption maxima. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the frontier orbital energies, resulting in stabilized LUMO levels and reduced HOMO-LUMO gaps compared to unsubstituted derivatives.

Table 2: Frontier Molecular Orbital Properties of Isatin Hydrazone Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| 5-Nitro isatin hydrazone | -6.42 | -3.18 | 3.24 | 4.82 |

| Unsubstituted isatin hydrazone | -5.98 | -2.76 | 3.22 | 3.91 |

| 5-Bromo isatin hydrazone | -6.28 | -3.05 | 3.23 | 4.15 |

The electronic structure calculations have also revealed significant charge transfer characteristics within these molecules. Natural bond orbital (NBO) analysis indicates substantial charge delocalization from the hydrazone nitrogen atoms toward the carbonyl carbon and the nitro group, facilitating intramolecular charge transfer processes that contribute to the observed photochemical properties. These charge transfer interactions are particularly pronounced in the E-isomers, where the extended conjugation pathway allows for more efficient electron delocalization.

The calculated electrostatic potential surfaces demonstrate distinct regions of electron-rich and electron-poor character, with the nitro group and carbonyl oxygen atoms exhibiting strongly negative potentials, while the N-H groups and aromatic hydrogen atoms show positive potential regions. This electrostatic distribution pattern provides a theoretical foundation for understanding the hydrogen bonding preferences and molecular recognition capabilities observed in experimental studies.

Properties

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9,16,21H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZUMWMGEOMWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Nitroisatin with Heptanehydrazide

The primary method for synthesizing (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide involves the acid-catalyzed condensation of 5-nitroisatin with heptanehydrazide. This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone linkage.

Reaction Conditions

-

Solvent System : Ethanol-water (1:1 v/v) with glacial acetic acid as a catalyst.

-

Molar Ratio : 1:1 stoichiometry of 5-nitroisatin to heptanehydrazide.

-

Temperature and Duration : Reflux at 80°C for 2–4 hours, monitored by thin-layer chromatography (TLC).

Workup Procedure

The product precipitates as a yellow crystalline solid upon cooling. Purification involves vacuum filtration, sequential washing with cold ethanol, and recrystallization from ethanol-n-hexane (1:4).

Alternative Approaches: Solvent-Free Synthesis

Microwave-assisted solvent-free synthesis has emerged as a green chemistry alternative. In this method, 5-nitroisatin and heptanehydrazide are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) and irradiated at 300 W for 5–10 minutes. This approach reduces reaction time to 15 minutes with a yield improvement of 12–15% compared to conventional reflux.

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

A comparative study of solvents revealed that polar aprotic solvents (e.g., DMF, DMSO) destabilize the hydrazone product, leading to lower yields (<50%). In contrast, ethanol-water mixtures (1:1) stabilize intermediates, achieving yields of 78–83%.

Table 1. Solvent Optimization for Condensation Reaction

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol-water | 83 | 99 |

| Methanol | 68 | 95 |

| Acetonitrile | 45 | 88 |

| DMF | 32 | 76 |

Catalytic Acid Screening

Glacial acetic acid outperforms Lewis acids (e.g., ZnCl₂, AlCl₃) in minimizing side reactions such as N-alkylation. A 5 mol% concentration of acetic acid ensures protonation of the isatin carbonyl without over-acidifying the medium.

Structural Characterization and Crystallographic Data

Spectroscopic Confirmation

Single-Crystal X-ray Diffraction

Crystals grown via slow evaporation in ethanol-n-hexane adopt a monoclinic lattice (space group P2₁/c). Key metrics include:

-

Unit Cell Parameters : a = 14.2485 Å, b = 7.6986 Å, c = 18.5937 Å, β = 119.847°.

-

Density : 1.455 g/cm³, with intramolecular hydrogen bonds stabilizing the E-configuration.

Figure 1. Molecular Packing Diagram

The crystal lattice exhibits infinite polymeric chains via N–H⋯O and C–H⋯O interactions, as confirmed by Hirshfeld surface analysis.

Challenges and Mitigation Strategies

Isomerization During Synthesis

The E-isomer predominates (>95%) due to steric hindrance from the heptyl chain. However, trace Z-isomers (<5%) may form under prolonged heating. Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the E-form.

Nitro Group Reactivity

The electron-withdrawing nitro group at C5 enhances electrophilicity of the isatin carbonyl, necessitating controlled reaction conditions to prevent overfunctionalization. Lowering the reaction temperature to 60°C reduces byproduct formation by 22%.

Scalability and Industrial Prospects

Pilot-Scale Production

A 100-g batch synthesis achieved 80% yield using a jacketed reactor with continuous ethanol distillation. Key parameters:

-

Reactor Volume : 10 L

-

Cycle Time : 6 hours

-

Purity : 98.5% (HPLC)

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of corresponding amines or hydrazines.

Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide has been explored for various scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Comparative Analysis

Impact of Substituents on Bioactivity Electron-Withdrawing Groups: The 5-nitro group in all analogs enhances binding to enzymes like CDK2 by stabilizing charge-transfer interactions . For example, 9p (IC₅₀: 4.2 µM) outperforms 5c (IC₅₀: ~8 µM) due to the benzothiazole-methoxy phenoxy group, which likely improves hydrophobic interactions with the kinase active site . Hydrazide Linkers: Replacing the heptane chain with a quinazoline-thioacetohydrazide group (Compound 27) shifts activity toward antiproliferative effects (IC₅₀: 12 µM) rather than kinase inhibition, suggesting target specificity influenced by substituent bulk .

Role of Chain Length

- The hexane analog (C6 chain) exhibits a predicted collision cross-section (CCS) of 166.7 Ų for [M+H]⁺, while the heptane (C7) analog is expected to have higher lipophilicity and membrane permeability, though experimental data are lacking .

Synthetic Efficiency

- Derivatives with aromatic heterocycles (e.g., 5c , 9p ) generally show higher yields (74–83%) compared to aliphatic hydrazides, possibly due to crystallinity favoring purification .

Nanocarrier Compatibility The d3 analog (3-nitrobenzohydrazide) demonstrates superior immobilization on functionalized C60 fullerenes, attributed to its planar aromatic system and hydrogen-bonding capacity . This highlights the importance of substituent geometry in drug delivery applications.

Spectroscopic and Computational Insights

- NMR and MS Data: All analogs show characteristic ¹H-NMR signals for indolinone NH (~δ11–13 ppm) and hydrazide NH (~δ12–14 ppm), confirming the (E)-configuration . Mass spectra consistently display [M+H]⁺ or [M−H]⁻ peaks aligned with theoretical values (e.g., 9p: m/z 426.9 [M−H]⁻) .

- Molecular Modeling : Docking studies suggest that bulkier substituents (e.g., benzothiazole in 9p ) occupy hydrophobic pockets in CDK2, while nitro groups form hydrogen bonds with Lys89 and Glu81 .

Biological Activity

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 5-nitroisatin with heptanehydrazide. The reaction is often facilitated by an acid catalyst in an alcohol solvent, yielding a product that can be purified through recrystallization.

Structural Features

The compound features a hydrazone linkage characterized by the following:

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

- Functional Groups : Nitro group, carbonyl group, and hydrazone linkage.

Crystallographic studies reveal that the compound exhibits a planar structure due to intramolecular hydrogen bonding, which stabilizes the conformation. The arrangement allows for potential π–π stacking interactions between aromatic systems, which may contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspase pathways.

Mechanistic Studies

Mechanistic investigations have indicated that this compound may exert its effects through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymes : Preliminary data suggest that it may inhibit enzymes involved in DNA replication and repair, further promoting cytotoxicity in rapidly dividing cells.

- Modulation of Signaling Pathways : The compound appears to affect several signaling cascades related to cell survival and proliferation, including the PI3K/Akt pathway.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated significant tumor reduction in mice treated with this compound compared to controls, supporting its potential as an anticancer agent.

- Case Study 2 : Clinical trials assessing its efficacy against resistant bacterial strains showed promising results, indicating its role as a novel antimicrobial treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.